Chlorambucil half mustard
CAS No.: 116505-53-4
Cat. No.: VC21341336
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 116505-53-4 |
---|---|
Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.71 g/mol |
IUPAC Name | 4-[4-(2-chloroethylamino)phenyl]butanoic acid |
Standard InChI | InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) |
Standard InChI Key | JKJKVYIHGWHFSO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCCC(=O)O)NCCCl |
Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)NCCCl |
Chemical Identity and Properties
Structural Characteristics
Chlorambucil half mustard is characterized by a single chloroethyl group attached to the nitrogen atom of the aniline moiety, differentiating it from chlorambucil which contains two such groups. This structural difference significantly impacts its biological activity and mutagenic profile.
Chemical Data
The following table presents the key chemical identifiers and properties of chlorambucil half mustard:
Parameter | Value |
---|---|
CAS Number | 116505-53-4 |
Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.71 g/mol |
IUPAC Name | 4-[4-(2-chloroethylamino)phenyl]butanoic acid |
Standard InChI | InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) |
Standard InChIKey | JKJKVYIHGWHFSO-UHFFFAOYSA-N |
Purity (Commercial) | > 95% |
Structural Relationship to Chlorambucil
Chlorambucil half mustard is derived from chlorambucil through metabolic processes that remove one of the chloroethyl groups. This transformation alters the compound's chemical reactivity and biological properties. While chlorambucil has the formula C14H19Cl2NO2, the half mustard variant's formula is C12H16ClNO2, reflecting the loss of one chloroethyl group .
Mechanism of Action
Alkylation Processes
The alkylation process involves the formation of an unstable ethylenimonium radical that can react with nucleophilic centers in DNA, particularly the N7 position of guanine residues. This process leads to disruption of DNA function and, consequently, cellular processes .
Comparison with Parent Compound
While chlorambucil can form both monoadducts and cross-links due to its bifunctional nature, chlorambucil half mustard is limited to forming monoadducts. This fundamental difference explains many of the observed variations in biological activity between these compounds .
Parent chlorambucil acts as a cell cycle phase-nonspecific bifunctional alkylating agent, forming cross-linkages between two strands of DNA, which interferes with DNA, RNA, and protein synthesis . The half mustard, lacking this cross-linking ability, demonstrates different mutagenic properties and cellular effects.
Research Findings
Mutagenicity Studies
Significant research has been conducted comparing the mutagenic potential of chlorambucil and its half mustard metabolite. In studies using microbial test systems, researchers have evaluated the mutagenicity profiles of both compounds, revealing important differences in their effects.
Mutation Spectrum Analysis
The mutation spectrum analysis revealed distinctive patterns between the two compounds:
Compound | Primary Mutation Type | Secondary Characteristics | Chromosomal Effects |
---|---|---|---|
Chlorambucil Half Mustard | Transversion mutations | Interpretable in relation to known DNA adducts | Limited chromosome breakage |
Chlorambucil (Full Mustard) | Major deletions | Few identifiable point mutations | Strong chromosome breakage ability |
The half-mustard primarily induced transversion mutations that could be directly associated with the DNA adducts formed by the compound. In contrast, the full mustard chlorambucil predominantly caused major deletions, with point mutations identified in only a few clones .
Chromosomal Effects
Parallel micronucleus assays verified that chlorambucil has a substantially stronger ability to break chromosomes compared to the half-mustard. This finding aligns with the understanding that DNA cross-links, although representing only a minor fraction of the total lesions produced by chlorambucil, dominate the mutagenic spectrum and lead to gross chromosomal changes that cannot be readily associated with individual lesions .
Therapeutic Implications
Role in Cancer Treatment
Understanding the mechanisms and effects of chlorambucil half mustard is crucial for optimizing the therapeutic use of chlorambucil. While chlorambucil is primarily used for treating chronic lymphocytic leukemia and other hematological malignancies, research into its metabolites like chlorambucil half mustard can help in developing strategies to enhance efficacy and reduce toxicity.
The differential mutagenic profiles between chlorambucil and its half mustard metabolite suggest that their therapeutic effects may also differ. The ability of chlorambucil to form cross-links appears to be critical for its efficacy in cancer treatment, particularly against hematological malignancies .
Considerations in Drug Development
The studies comparing chlorambucil with its half mustard provide valuable insights for the development of new alkylating agents. The findings suggest that bifunctional agents capable of forming DNA cross-links may be more effective as antitumor agents, though potentially also carrying different toxicity profiles .
These insights could guide the design of next-generation alkylating agents with optimized efficacy-to-toxicity ratios, potentially leading to more effective and less toxic cancer treatments.
Laboratory and Research Applications
Use as a Research Tool
Chlorambucil half mustard serves as a valuable research tool for understanding the mechanisms of DNA damage and repair. By comparing the effects of monofunctional and bifunctional alkylating agents, researchers can gain insights into how different types of DNA lesions are processed by cellular repair machinery .
Analytical Methods
For research purposes, chlorambucil half mustard is typically analyzed using various chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed for the detection and quantification of this compound in biological samples.
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